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Abstract
BPR1R024 is a potent and selective, orally active inhibitor of the Colony-Stimulating Factor 1

Receptor (CSF1R), a critical mediator in the differentiation and function of macrophages.[1][2]

Developed through property-driven optimization of a multi-targeting kinase inhibitor, BPR1R024
demonstrates significant potential in immuno-oncology by modulating the tumor

microenvironment.[3] This technical guide provides a comprehensive overview of the chemical

structure, properties, mechanism of action, and relevant experimental methodologies

associated with BPR1R024.

Chemical Structure and Properties
BPR1R024 is a synthetic organic small molecule. Its chemical and physical properties are

summarized in the tables below.
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Property Value Source

IUPAC Name

N-(4-((7-amino-4-(3-

(trifluoromethyl)phenoxy)quina

zolin-6-

yl)amino)phenyl)acetamide

IUPHAR/BPS Guide to

PHARMACOLOGY

Synonyms BPR1R-024, compound 12 [4]

CAS Number 2503015-75-4 [1]

Molecular Formula C24H21F3N6O2 MedKoo Biosciences

Molecular Weight 482.47 g/mol MedKoo Biosciences

BPR1R024 Mesylate Salt:

Property Value Source

CAS Number 2763365-40-6 [5]

Molecular Formula C25H25F3N6O5S [5]

Molecular Weight 578.56 g/mol [5]

Physicochemical Properties
Property Value Source

Solubility DMSO: 10 mg/mL (20.73 mM) MedchemExpress.com

Storage
Powder: -20°C for 2 years; In

DMSO: -80°C for 6 months
DC Chemicals

Note: Further data on melting point and pKa are not readily available in the public domain.

Biological Activity and Mechanism of Action
BPR1R024 is a highly potent inhibitor of CSF1R kinase activity with an IC50 value of 0.53 nM.

[1][2] It exhibits significant selectivity for CSF1R over other kinases, such as Aurora A (AURA)
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and Aurora B (AURB), with IC50 values greater than 10 µM and 1.40 µM, respectively.[1]

CSF1R Signaling Pathway and Inhibition by BPR1R024
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase. Upon binding

of its ligands, CSF-1 or IL-34, the receptor dimerizes and undergoes autophosphorylation of

specific tyrosine residues in its intracellular domain.[6][7] This phosphorylation event initiates a

cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and

JAK/STAT pathways, which are crucial for the proliferation, survival, and differentiation of

myeloid cells, particularly macrophages.[8]

BPR1R024 acts as a competitive inhibitor at the ATP-binding site of the CSF1R kinase domain,

preventing the phosphorylation cascade and subsequent downstream signaling. This inhibition

leads to a dose-dependent suppression of the CSF1R signal.[1]
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Caption: CSF1R signaling pathway and the inhibitory action of BPR1R024.
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In Vitro and In Vivo Activity
In Vitro: BPR1R024 significantly suppresses the CSF1R signal in a dose-dependent manner

in cell lines such as RAW264.7 and THP-1.[1] It has been shown to inhibit CSF1/CSF1R

signaling-mediated production of TNF-α and specifically inhibits the survival of protumor M2-

like macrophages with minimal effect on antitumor M1-like macrophages.[1]

In Vivo: Oral administration of BPR1R024 mesylate has demonstrated antitumor and

immunomodulatory activity in a murine colon tumor model.[2] It was observed to delay tumor

growth and reverse the immunosuppressive tumor microenvironment by increasing the

M1/M2 macrophage ratio.[2]

Pharmacokinetics
BPR1R024 is orally active. Pharmacokinetic studies in preclinical models have provided the

following data:

Parameter Value Species Route Source

Oral

Bioavailability (F)
35% Mouse Oral [1]

Dose-Normalized

AUC (IV)
3635 ng/mLh Mouse IV [1]

Dose-Normalized

AUC (PO)
362 ng/mLh Mouse Oral [1]

Note: Detailed information on Cmax, Tmax, and half-life is not publicly available.

Experimental Protocols
The following are generalized protocols based on the discovery and characterization of

BPR1R024 as described in the primary literature. For detailed, specific methodologies, it is

essential to consult the supplementary information of Lee KH, et al. J Med Chem. 2021 Oct

14;64(19):14477-14497.

In Vitro Kinase Assay
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Objective: To determine the in vitro inhibitory activity of BPR1R024 against CSF1R and other

kinases.

Materials: Recombinant human CSF1R, AURA, AURB kinases; ATP; appropriate kinase

buffer; BPR1R024; and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

1. Prepare serial dilutions of BPR1R024 in DMSO.

2. In a 384-well plate, add the kinase, the peptide substrate, and BPR1R024 at various

concentrations.

3. Initiate the kinase reaction by adding ATP.

4. Incubate at room temperature for a specified time (e.g., 60 minutes).

5. Stop the reaction and measure the kinase activity using a luminescence-based detection

reagent.

6. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic

equation.

Cellular Phosphorylation Assay
Objective: To assess the ability of BPR1R024 to inhibit CSF1-induced CSF1R

phosphorylation in cells.

Materials: A CSF1R-expressing cell line (e.g., THP-1); cell culture medium; recombinant

human CSF-1; BPR1R024; lysis buffer; antibodies against total and phosphorylated CSF1R;

and Western blot reagents.

Procedure:

1. Seed cells in a multi-well plate and starve overnight in a serum-free medium.

2. Pre-treat the cells with varying concentrations of BPR1R024 for a specified time (e.g., 1

hour).
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3. Stimulate the cells with CSF-1 for a short period (e.g., 15 minutes).

4. Lyse the cells and collect the protein lysates.

5. Perform Western blot analysis using antibodies specific for phospho-CSF1R and total

CSF1R.

6. Quantify the band intensities to determine the extent of phosphorylation inhibition.

In Vivo Murine Colon Tumor Model
Objective: To evaluate the antitumor efficacy of orally administered BPR1R024.

Materials: C57BL/6 mice; MC38 murine colon cancer cells; BPR1R024 mesylate formulated

for oral gavage; and calipers for tumor measurement.

Procedure:

1. Subcutaneously implant MC38 cells into the flank of the mice.

2. Once tumors reach a palpable size, randomize the mice into vehicle and treatment

groups.

3. Administer BPR1R024 mesylate orally at a specified dose and schedule (e.g., 100 mg/kg,

twice daily).

4. Measure tumor volume regularly using calipers.

5. At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for

macrophage markers).

Logical and Experimental Workflows
Kinase Inhibitor Discovery and Characterization
Workflow
The development of a selective kinase inhibitor like BPR1R024 typically follows a structured

workflow from initial screening to preclinical evaluation.
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Caption: A generalized workflow for kinase inhibitor drug discovery.
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Conclusion
BPR1R024 is a valuable research tool for investigating the role of CSF1R in various

physiological and pathological processes, particularly in the context of cancer immunology. Its

high potency, selectivity, and oral bioavailability make it a promising candidate for further

preclinical and potentially clinical development. This guide provides a foundational

understanding of BPR1R024 for researchers in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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